2-Bromo-5-ethylbenzoic acid physical properties
2-Bromo-5-ethylbenzoic acid physical properties
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-ethylbenzoic Acid
Introduction: 2-Bromo-5-ethylbenzoic acid (CAS No. 105459-30-1) is a halogenated aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis. Its utility is particularly noted in the fields of medicinal chemistry and agrochemical development, where the substituted benzoic acid moiety is a common scaffold for building more complex, biologically active molecules. The strategic placement of the bromine atom and the ethyl group allows for diverse functionalization and derivatization, making it a key building block for novel compounds.
This guide is designed to bridge that gap for researchers, scientists, and drug development professionals. It provides a consolidated summary of known physicochemical data and, more importantly, offers detailed, field-proven experimental protocols for determining the key physical properties of this compound. By equipping scientists with these self-validating methodologies, this document aims to ensure both scientific integrity and the efficient progression of research endeavors.
Physicochemical and Identity Data
All quantitative and identifying information for 2-Bromo-5-ethylbenzoic acid has been compiled into a single, comprehensive table for ease of reference. This data is essential for accurate record-keeping, stoichiometric calculations, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-5-ethylbenzoic acid | [2] |
| CAS Number | 105459-30-1 | [1][2] |
| Molecular Formula | C₉H₉BrO₂ | [1][2] |
| Molecular Weight | 229.07 g/mol | [1][2] |
| Canonical SMILES | CCC1=CC=C(Br)C(C(=O)O)=C1 | [2] |
| Appearance | Data not available; expected to be a solid. | |
| Purity (Typical) | ≥95% | [1][2] |
| Melting Point | Not available in published literature. | [1] |
| Boiling Point | Not available in published literature. | [1] |
| Solubility | Not available in published literature. | [1] |
Safety, Handling, and Storage
Proper handling and storage are paramount to ensuring laboratory safety and maintaining the integrity of the compound. 2-Bromo-5-ethylbenzoic acid is classified with specific hazards that necessitate careful management.
Hazard Identification:
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Signal Word: Warning
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Hazard Statements: Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
Recommended Precautionary Measures:
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Prevention: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[2]
-
Response:
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
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Storage:
-
Store at room temperature in a dry, well-ventilated place. Keep the container tightly sealed to prevent moisture absorption and contamination.
Experimental Determination of Physical Properties
The absence of published data necessitates robust in-house methods for characterization. The following protocols are based on standard, authoritative procedures adapted for this specific compound.
Protocol for Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress the melting point and broaden the range. This protocol uses a digital melting point apparatus (e.g., a Mel-Temp) for accurate determination.
Methodology:
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Sample Preparation: Place a small amount of dry 2-Bromo-5-ethylbenzoic acid onto a watch glass. Tap the open end of a capillary tube into the powder to load a small amount of the sample.
-
Packing: Invert the capillary tube (sealed end down) and drop it through a long, narrow glass tube (approx. 1 meter) onto a hard surface. The impact will pack the sample tightly into the bottom of the tube. Repeat this process until a packed sample height of 2-3 mm is achieved.[3]
-
Initial Rapid Determination: Place the loaded capillary into the heating block of the apparatus. Heat at a rapid rate (10-15 °C per minute) to find an approximate melting temperature. Record this value. Allow the apparatus to cool to at least 20 °C below this approximate temperature.[4]
-
Accurate Determination: Place a new, freshly packed capillary tube into the cooled apparatus. Heat rapidly until the temperature is about 15-20 °C below the approximate melting point found in step 3.
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute. A slow rate is critical to allow the temperature of the heating block and the sample to equilibrate, ensuring an accurate reading.
-
Record the Range:
-
Record the temperature (T₁) at which the first droplet of liquid is observed.
-
Record the temperature (T₂) at which the entire sample has turned into a transparent liquid.[3]
-
-
Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow.
Caption: Workflow for accurate melting point determination.
Protocol for Qualitative Solubility Assessment
Causality: Understanding a compound's solubility profile is essential for selecting appropriate solvents for chemical reactions, recrystallization, and formulation. This protocol establishes solubility in a range of common laboratory solvents with varying polarities.
Methodology:
-
Preparation: Arrange a series of labeled test tubes, each containing 1 mL of a different solvent (e.g., Water, Ethanol, Acetone, Dichloromethane, Toluene, Hexane, DMSO).
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Sample Addition: To each test tube, add approximately 10 mg of 2-Bromo-5-ethylbenzoic acid.
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Initial Observation: Observe if the compound dissolves immediately at room temperature.
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Agitation: If not immediately soluble, vortex or shake each tube vigorously for 30-60 seconds. Observe for dissolution.
-
Heating: If the compound remains insoluble, gently warm the test tube in a water bath. Observe for any change in solubility. Causality: Solubility often increases with temperature.
-
Classification: Classify the solubility in each solvent based on the following criteria:
-
Very Soluble: Dissolves completely and quickly at room temperature.
-
Soluble: Dissolves completely after agitation or gentle warming.
-
Slightly Soluble: Only a portion of the material dissolves.
-
Insoluble: No visible dissolution occurs, even with agitation and heat.
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Caption: Logical workflow for qualitative solubility testing.
Spectroscopic Characterization Profile
Spectroscopy provides unambiguous confirmation of a molecule's structure. While specific spectra for 2-Bromo-5-ethylbenzoic acid are not publicly available, its structure allows for a highly confident prediction of its key spectral features.
General Sample Preparation for NMR: A standard protocol involves dissolving 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5] The solution should be filtered if any particulate matter is present, as solids can degrade spectral quality.[6]
-
¹H NMR (Proton NMR): The spectrum is expected to show four distinct signal regions.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm). Its position can be concentration-dependent.
-
Aromatic Protons (-C₆H₃): Three protons in the aromatic region (approx. 7.0-8.2 ppm). Due to their distinct electronic environments, they will appear as a complex set of multiplets (e.g., a doublet, a singlet or narrow triplet, and a doublet).
-
Methylene Protons (-CH₂-): A quartet (signal split into four lines) due to coupling with the adjacent methyl group protons, expected around 2.7 ppm.
-
Methyl Protons (-CH₃): A triplet (signal split into three lines) due to coupling with the adjacent methylene group protons, expected around 1.2 ppm.
-
-
¹³C NMR (Carbon NMR): The molecule lacks internal symmetry, so all nine carbon atoms are chemically distinct and should produce nine unique signals.
-
Carbonyl Carbon (-COOH): The least shielded carbon, appearing furthest downfield (approx. 165-175 ppm).[7]
-
Aromatic Carbons (-C₆H₃): Six distinct signals in the aromatic region (approx. 120-145 ppm). The carbon directly attached to the bromine (C-Br) will be shifted relative to the others.[8]
-
Aliphatic Carbons (-CH₂CH₃): Two signals in the upfield region; the -CH₂- carbon (approx. 25-35 ppm) and the -CH₃ carbon (approx. 10-20 ppm).
-
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be dominated by characteristic vibrations of the functional groups.
-
O-H Stretch: A very broad band from the carboxylic acid, typically centered around 2500-3300 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band from the carbonyl group, expected around 1680-1710 cm⁻¹.
-
C=C Stretch: Aromatic ring stretches will appear as several bands in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry is expected to show a distinct molecular ion peak.
-
Molecular Ion (M⁺): A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the spectrum will show two peaks of almost equal intensity for the molecular ion: one for [C₉H₉⁷⁹BrO₂]⁺ and another at two mass units higher for [C₉H₉⁸¹BrO₂]⁺.[9] This M / M+2 pattern is a definitive indicator of a monobrominated compound.
-
Relevance and Applications in Synthesis
2-Bromo-5-ethylbenzoic acid is a versatile synthetic intermediate. As with related compounds like 2-Bromo-5-methylbenzoic acid, its value lies in the ability to serve as a scaffold for building more complex molecules.[10] The carboxylic acid group can be readily converted to esters, amides, or other functional groups. The bromine atom is particularly useful, enabling a wide range of carbon-carbon bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in modern drug discovery.
Conclusion
While key physical properties of 2-Bromo-5-ethylbenzoic acid are not widely published, this guide provides the necessary framework for any researcher to confidently determine them. By following standardized protocols for measuring melting point and solubility, and by understanding the expected spectroscopic signatures, scientists can ensure the quality of their material and make informed decisions in their experimental design. The methodologies and predictive data presented herein serve as a self-validating system, upholding scientific rigor and empowering the innovation that this versatile compound facilitates in pharmaceutical and chemical research.
References
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 24, 2026, from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved January 24, 2026, from [Link]
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Chemvideo MTA. (2018, August 15). Melting Point Determination with Mel-Temp [Video]. YouTube. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid. Retrieved January 24, 2026, from [Link]
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